molecular formula C10H17NO5S B6662863 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid

1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6662863
M. Wt: 263.31 g/mol
InChI Key: BOHMQEQBZHSBMI-UHFFFAOYSA-N
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Description

1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with an ethylsulfonylacetyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with an ethylsulfonylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Methylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid
  • 1-(2-Ethylsulfonylacetyl)-3-ethylpyrrolidine-3-carboxylic acid
  • 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-2-carboxylic acid

Comparison: 1-(2-Ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the ethylsulfonylacetyl group and the carboxylic acid group on the pyrrolidine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the ethylsulfonyl group can enhance its electrophilic character, while the carboxylic acid group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

1-(2-ethylsulfonylacetyl)-3-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5S/c1-3-17(15,16)6-8(12)11-5-4-10(2,7-11)9(13)14/h3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHMQEQBZHSBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)N1CCC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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